7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, substituted with various functional groups
Preparation Methods
The synthesis of 7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction using a suitable aryl halide.
Addition of the mercapto group: This can be done through a thiolation reaction.
Attachment of the 2-methoxyethyl group: This step typically involves an alkylation reaction.
Incorporation of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under appropriate conditions.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Industry: It can be used in the synthesis of other complex organic molecules and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(3,4-dimethylphenyl)-1-(2-methoxyethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-10-4-5-12(8-11(10)2)14-9-13(19(20,21)22)15-16(23-14)25(6-7-27-3)18(28)24-17(15)26/h4-5,8-9H,6-7H2,1-3H3,(H,24,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAREBUAJWNLKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3CCOC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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